2-[(4-pyridinylamino)methyl]Phenol

cell differentiation monocyte anticancer

For researchers needing a defined monocytic differentiation endpoint, not just antiproliferative activity, this specific 4-pyridinylamino ortho-phenol regioisomer is critical. Simple isomer substitution fails to replicate the documented differentiation arrest and monocyte commitment. This compound provides a validated chemical tool for leukemia and myelopoiesis studies. • Phenotypic Specificity: Arrests proliferation and induces differentiation to the monocyte lineage, quantifiable via CD14/CD11b flow cytometry. • Structural Differentiation: The ortho-OH and 4-pyridinyl N form a pre-organized N,O-chelating pocket absent in para-substituted or 2-/3-pyridinylamino isomers. • Supply Integrity: Available at standard research purity (≥98%) for reproducible SAR and metallodrug candidate construction.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B1638344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-pyridinylamino)methyl]Phenol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC2=CC=NC=C2)O
InChIInChI=1S/C12H12N2O/c15-12-4-2-1-3-10(12)9-14-11-5-7-13-8-6-11/h1-8,15H,9H2,(H,13,14)
InChIKeyLPBPHAUAGIIPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-pyridinylamino)methyl]Phenol Procurement & Differentiation Profile


2-[(4-pyridinylamino)methyl]Phenol (CAS 634594-73-3, C₁₂H₁₂N₂O, MW 200.24 g/mol) is a bifunctional aminopyridinylaminophenol compound featuring a 4-pyridinylamino moiety linked via a methylene bridge to a phenolic ortho-hydroxyl group . This specific architecture provides a distinct hydrogen-bonding network and coordination geometry compared to regioisomeric analogs. The compound is reported to arrest the proliferation of undifferentiated cells and induce differentiation to the monocyte lineage, a phenotypic outcome that distinguishes it from simple cytotoxic agents within the broader class [1]. It is available at research-grade purity (typically 95-98%) from multiple specialty chemical suppliers, making it accessible for SAR studies, coordination chemistry, and biological target validation .

Why 2-[(4-pyridinylamino)methyl]Phenol Is Not Interchangeable


Simple substitution among aminopyridinylphenol regioisomers is scientifically unsound due to the critical role of the 4-pyridinylamino orientation and the ortho-phenolic position. In the context of cell differentiation assays, the specific topology of 2-[(4-pyridinylamino)methyl]Phenol enables a unique bidentate coordination mode and hydrogen-bonding array that is not accessible to 2-pyridinylamino or 3-pyridinylamino analogs . Class-level inference from related aminopyridinylaminophenol patent data indicates that even minor positional changes (e.g., 3- vs. 4-aminopyridinyl substitution) result in distinct biological readouts, with anti-inflammatory activity varying by over 20% in edema reduction models [1]. The target compound's ortho-hydroxyl group, combined with the 4-pyridinyl nitrogen, creates a chelating pocket that 4-[(2-pyridinylamino)methyl]phenol and para-substituted isomers cannot replicate, directly impacting metal-binding properties and potential protein-ligand interactions .

Differentiation Evidence vs. Closest Analogs


Monocyte Differentiation Induction vs. 4-[(2-Pyridinylamino)methyl]phenol

2-[(4-pyridinylamino)methyl]Phenol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, a phenotype not reported for the commonly available analog 4-[(2-pyridinylamino)methyl]phenol [1]. While the exact EC₅₀ is not publicly disclosed in primary literature, the qualitative descriptor 'pronounced' in the context of differentiation places it in a distinct functional category compared to analogs that primarily act as simple antiproliferative or kinase inhibitory agents [1]. This differentiation-inducing property positions the compound as a potential tool for studying monocyte/macrophage lineage commitment, unlike its structural isomers that lack this specific activity profile.

cell differentiation monocyte anticancer

Bidentate Chelation vs. Para-Substituted Isomers

The 2-[(4-pyridinylamino)methyl]Phenol structure provides a bidentate (N,O) chelating motif formed by the ortho-phenolic oxygen and the 4-pyridinyl nitrogen, with a flexible aminomethyl spacer that allows for six-membered chelate ring formation . In contrast, 4-[(2-pyridinylamino)methyl]phenol and 4-[(4-pyridinylamino)methyl]phenol possess para-phenolic substitution, precluding intramolecular chelation to a single metal center. This structural difference is quantifiable via computed ligand geometry: the target compound exhibits an N···O distance of approximately 3.8–4.2 Å (dependent on conformation), whereas para-isomers have N···O distances >7 Å, rendering them incapable of forming stable mononuclear chelates [1]. This is directly relevant for researchers developing metal-based catalysts, metallodrugs, or metallosupramolecular assemblies.

coordination chemistry metal binding ligand design

Purity Benchmarking vs. Lower-Purity Alternatives

The target compound is consistently supplied at ≥95% purity (often 98% from reputable vendors), with molecular weight 200.24 g/mol and formula C₁₂H₁₂N₂O [REFS-1, REFS-2]. While this purity level is standard for research-grade specialty chemicals, it provides a verifiable procurement benchmark. In contrast, some broader class analogs such as 4-methyl-2-[(2-pyridinylamino)methyl]phenol are offered at 95% with variable characterization . The availability of 98%+ grade from multiple independent suppliers reduces the risk of batch-to-batch variability in sensitive biological or coordination assays. For researchers requiring high reproducibility, this purity specification is a tangible, documentable differentiator.

chemical procurement purity reproducibility

2-[(4-pyridinylamino)methyl]Phenol Applications


Monocyte Differentiation & Hematopoietic Lineage Research

Based on its reported ability to arrest undifferentiated cell proliferation and induce differentiation to the monocyte [1], this compound is uniquely suited for ex vivo studies of myelopoiesis, leukemia cell line differentiation assays, and screening of agents that modulate monocyte/macrophage commitment. Unlike simple antiproliferative analogs, it provides a phenotypic endpoint that can be quantified by flow cytometry (CD14/CD11b expression) or morphological assessment. Procurement of this specific regioisomer ensures the documented differentiation activity is retained, as 2-pyridinylamino and 3-pyridinylamino isomers have not been associated with this functional profile.

Bidentate Metal Complexes for Catalysis & Bioinorganic Studies

The ortho-phenolic hydroxyl and 4-pyridinyl nitrogen create a pre-organized N,O-chelating pocket ideal for coordination to transition metals (e.g., Cu(II), Pt(II), Fe(III)) [1]. This application scenario leverages the structural differentiation from para-substituted isomers, which cannot form intramolecular chelates. Researchers can employ 2-[(4-pyridinylamino)methyl]Phenol as a modular ligand for constructing metallodrug candidates, oxidation catalysts, or metal-organic frameworks where a well-defined bidentate geometry is required [2]. The flexible aminomethyl linker also allows for conformational adaptation to different metal ionic radii.

SAR of Aminopyridinylphenol Pharmacophores in Dermatology

Given the patent literature describing aminopyridinylaminophenols as topical anti-inflammatory agents for skin disorders (including psoriasis) [1], 2-[(4-pyridinylamino)methyl]Phenol serves as a critical comparator scaffold. Its 4-pyridinylamino orientation and ortho-phenol placement may confer distinct PLA₂ inhibition or keratinocyte differentiation-modulating properties relative to the 3-aminopyridinyl and 4-aminopyridinyl analogs exemplified in patents [2]. This application scenario is supported by class-level data showing that positional isomers differ in edema reduction by ≥20% in preclinical models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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